4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride

Descripción

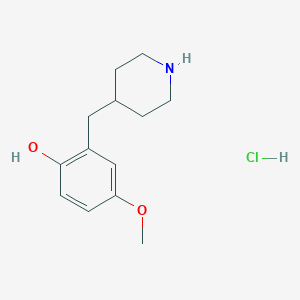

4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride is a small organic molecule featuring a phenolic core substituted with a methoxy group at the 4-position and a piperidin-4-ylmethyl group at the 2-position. The hydrochloride salt enhances its solubility in aqueous media, a critical factor for pharmacological applications.

Propiedades

IUPAC Name |

4-methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-16-12-2-3-13(15)11(9-12)8-10-4-6-14-7-5-10;/h2-3,9-10,14-15H,4-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBOKEGJOYMWOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)CC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride typically involves several steps. One common synthetic route includes the reaction of 4-methoxyphenol with piperidine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production .

Análisis De Reacciones Químicas

4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the phenol and piperidine moieties, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Research indicates that it exhibits significant biological activity, including:

- Antitumor Effects : Studies have shown that derivatives of piperidine compounds can inhibit tumor growth by modulating key biochemical pathways. For instance, compounds similar to 4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride have been linked to the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in cancer progression .

- Alzheimer's Disease Therapy : The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's . Its structural modifications have been explored to enhance brain exposure and therapeutic efficacy.

Photodynamic Therapy

The compound's phenolic structure allows it to act as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce reactive oxygen species upon light activation, leading to targeted cell death in cancerous tissues. Research highlights the effectiveness of similar compounds in selectively targeting tumor cells while minimizing damage to surrounding healthy tissues .

Selective Sensing

This compound has shown promise in selective sensing applications due to its ability to interact with various biochemical targets. This property is particularly useful in developing sensors for detecting specific biomolecules or pathogens, which can be crucial for early diagnosis and monitoring of diseases .

Case Study 1: Antitumor Activity

In a study involving xenograft models, derivatives similar to this compound demonstrated robust antitumor effects when administered at specific dosages . The research focused on the structure–activity relationship (SAR), highlighting how modifications to the piperidine ring influenced potency and selectivity against cancer cells.

Case Study 2: Neuroprotective Effects

Research has explored the neuroprotective properties of piperidine derivatives, including the compound , showing promise in enhancing cognitive function and reducing neuroinflammation . These findings suggest potential applications in treating Alzheimer's disease by improving cholinergic signaling.

Mecanismo De Acción

The mechanism of action of 4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use and the biological system being studied .

Comparación Con Compuestos Similares

Research Findings and Data Tables

Table 1: NMR and MS Data for Selected Compounds

| Compound (Reference) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 6-(4-Cl-phenyl)-benzothiophene-2-carboxamide (E2) | 7.8–6.8 (aromatic), 3.2 (piperidine) | 165 (C=O), 135–125 (aromatic) | 449.2 (ESI) |

| HL1 (E15) | 8.1 (phenolic OH), 7.5–6.9 (aromatic) | 160 (C=N), 150–110 (aromatic) | 300 (estimated) |

Table 2: Antimicrobial Activity (E15)

| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. B. subtilis |

|---|---|---|

| HL1 (free ligand) | 32 | 64 |

| Ag(HL1) | 8 | 16 |

| Penicillin-G | 2 | 4 |

Actividad Biológica

4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, antibacterial effects, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound this compound features a methoxy group and a piperidine moiety, which contribute to its biological activities. The presence of the piperidine ring is crucial for the interaction with biological targets, enhancing its pharmacological profile.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties . It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. This property is particularly relevant in the context of diseases characterized by oxidative damage.

Antibacterial Activity

The compound has demonstrated antibacterial activity against various strains of bacteria. In a study evaluating the antibacterial effects of several derivatives, compounds similar to this compound were found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, indicating varying levels of effectiveness against different bacterial strains.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 128 |

| Bacillus subtilis | 32 |

These findings suggest that modifications on the piperidine ring can enhance antibacterial potency, making this compound a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, the compound has exhibited antifungal activity . It was effective against several fungal strains, with inhibition zones measured during susceptibility testing. The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenolic ring can enhance antifungal efficacy.

Cancer Therapeutics Potential

The role of this compound in cancer therapy is under investigation due to its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been shown to interact with histone acetyltransferases (HATs), which play a critical role in gene regulation and cancer cell proliferation .

Case Studies

- Inhibition of Histone Acetyltransferase (HAT) : A study demonstrated that derivatives of this compound inhibited HAT activity with varying IC50 values. Specifically, certain modifications led to enhanced inhibitory effects, suggesting potential applications in epigenetic therapies for cancer .

- Antiviral Activity : Preliminary studies have also indicated that compounds related to this compound may inhibit viral entry mechanisms, particularly in viruses like Ebola . This opens avenues for exploring its use in antiviral drug development.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride?

- Methodological Answer : Synthesis typically involves functionalizing a piperidine core with methoxy and phenolic groups. Asymmetric synthesis using chiral catalysts (e.g., Lewis acids) under reflux in solvents like dichloromethane or ethanol is a common approach . Critical parameters include reaction time, solvent polarity, and catalyst loading. Purification via crystallization or column chromatography ensures high purity. Safety protocols for handling hydrochloric acid during salt formation must be followed .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns on the piperidine ring and aromatic methoxy group.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for pharmacological studies).

- Mass Spectrometry (MS) : For molecular weight verification.

- X-ray Crystallography : Optional for absolute stereochemical confirmation if chiral centers are present .

Q. What safety precautions are essential during handling and storage?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure. The compound may cause respiratory irritation (H315) or skin sensitization (H317) .

- Storage : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid contact with strong oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in asymmetric synthesis?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived Lewis acids) at varying loadings (1–5 mol%) to balance enantiomeric excess (ee) and cost.

- Temperature Control : Lower temperatures (0–25°C) may reduce side reactions.

- Table : Example parameters from analogous syntheses:

| Solvent | Catalyst (mol%) | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| DCM | 3 | 25 | 65 | 88 |

| EtOH | 5 | Reflux | 72 | 78 |

| Data extrapolated from piperidine derivative syntheses . |

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Reproducibility Checks : Validate assays (e.g., receptor binding, enzyme inhibition) under standardized conditions (pH, temperature, cell lines).

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .

- Structural Analog Comparison : Compare activity with structurally similar compounds (e.g., 3-(4-Fluorobenzyl)piperidine hydrochloride) to identify pharmacophore contributions .

Q. What methodologies are recommended for neuropharmacological evaluation?

- Methodological Answer :

- In Vitro Assays :

- Radioligand Binding : Test affinity for serotonin (5-HT) or dopamine receptors.

- Calcium Imaging : Assess neuronal activity modulation in primary cortical cultures.

- In Vivo Models :

- Rodent Behavioral Tests : Tail-flick test (pain perception) or forced swim test (antidepressant potential).

- Dose-Response Studies : Use pharmacokinetic profiling to determine bioavailability and blood-brain barrier penetration .

Q. How can stability issues in aqueous solutions be mitigated during biological assays?

- Methodological Answer :

- Buffer Selection : Use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% BSA to prevent aggregation.

- Antioxidant Additives : Include 0.01% ascorbic acid to counter oxidative degradation.

- Short-Term Storage : Prepare fresh solutions for each experiment; avoid freeze-thaw cycles .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to determine the optimal solvent for in vitro studies?

- Methodological Answer :

- Solubility Screening : Test in DMSO, PBS, and ethanol using UV-Vis spectroscopy or nephelometry.

- Co-Solvent Systems : For low aqueous solubility, use cyclodextrin complexes or micellar formulations (e.g., 0.1% Tween-80) .

- Table : Solubility data for analogous compounds:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 50 |

| PBS (pH 7.4) | 0.8 |

| Ethanol | 30 |

| Based on piperidine derivatives in . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.